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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol, also known as HSK3486, is a novel, short-acting intravenous general
anesthetic. It is a structural analogue of propofol, the most widely used agent for induction and
maintenance of anesthesia.[1] Developed as a safer alternative, (S)-Cipepofol is a 2,6-
disubstituted phenol derivative that exhibits higher potency and an improved safety profile
compared to propofol, with a notably lower incidence of injection site pain and potentially less
cardiovascular and respiratory depression.[2][3] This technical guide provides a comprehensive
overview of the core scientific and clinical data on (S)-Cipepofol, with a focus on its
pharmacology, experimental protocols, and quantitative data to support further research and
development.

Chemical and Physical Properties

(S)-Cipepofol is the (R)-enantiomer of 2-(1-cyclopropylethyl)-6-isopropylphenol. The
introduction of a cyclopropyl group and a chiral center distinguishes it from propofol,
contributing to its increased potency and favorable pharmacological properties.[1][4]

Table 1: Chemical and Physical Properties of (S)-Cipepofol (HSK3486)
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Property Value Reference

2-[(1R)-1-cyclopropylethyl]-6-

UPAC Name propan-2-ylphenol
Synonyms Ciprofol, HSK34386
Chemical Formula C14H200

Molar Mass 204.31 g/mol

CAS Number 1637741-58-2
Appearance Injectable emulsion

Mechanism of Action

(S)-Cipepofol is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-
A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By
binding to the GABA-A receptor, (S)-Cipepofol enhances the effect of GABA, leading to an
increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, inhibiting the
transmission of nerve impulses and resulting in sedation and anesthesia. Preclinical studies
have shown that (S)-Cipepofol has a 4- to 6-fold higher potency than propofol.
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Caption: GABA-A Receptor Signaling Pathway of (S)-Cipepofol.

Preclinical Pharmacology
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In Vitro Studies

4.1.1. GABA-A Receptor Binding and Function

Competitive binding assays have shown that HSK3486 competes for binding to the GABA-A
receptor. Whole-cell patch-clamp assays on HEK293 cells stably expressing the human
al1B1ly2S GABA-A receptor subtype demonstrated that HSK3486 potentiates GABA-evoked
chloride currents at lower concentrations and directly activates the receptor at higher

concentrations.

Table 2: In Vitro Potency of HSK3486 at the GABA-A Receptor

Parameter HSK3486 Propofol Reference
ECso for GABA

o 0.49 +0.12 pM 2.3+0.4uM
Potentiation

ECso for Direct

o 6.8+1.3uM 29.6+5.1 M
Activation

In Vivo Studies
4.2.1. Sedative and Hypnotic Effects in Rodents

In vivo studies in rats demonstrated that intravenous administration of HSK3486 induces a
dose-dependent loss of righting reflex (LORR), a measure of hypnotic effect. HSK3486 was
found to be approximately 4-5 times more potent than propofol in inducing hypnosis.

Table 3: In Vivo Hypnotic Potency of HSK3486 in Rats

Parameter HSK3486 Propofol Reference
HDso (Hypnotic Dose
) 1.4 mg/kg 8.1 mg/kg
for 50% of animals)
Therapeutic Index
10.3 6.9

(LDso/HDs0)
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Pharmacokinetics

Pharmacokinetic studies in rats after a single intravenous bolus injection showed that HSK3486
has a rapid clearance and a large volume of distribution, indicating wide tissue distribution.

Table 4: Pharmacokinetic Parameters of HSK3486 in Rats (at 2 mg/kg 1V)

Parameter Value Reference
Cmax (ng/mL) 2150 + 437

AUCo-t (ng-h/mL) 489 + 98

ta/2 (h) 0.68 +0.15

CL (L/h/kg) 4.2+0.8

vd (L/kg) 3.9+0.6

Clinical Development and Efficacy

(S)-Cipepofol has undergone extensive clinical development, demonstrating its efficacy and
safety for procedural sedation and the induction and maintenance of general anesthesia.

Procedural Sedation

In a phase 3, multicenter, randomized, non-inferiority trial for sedation during gastroscopy and
colonoscopy, a single dose of 0.4 mg/kg of (S)-Cipepofol was compared to 1.5 mg/kg of
propofol. The success rate for completing the procedures was 100% in the (S)-Cipepofol
group and 99.2% in the propofol group, establishing non-inferiority. Notably, the incidence of
injection-site pain was significantly lower with (S)-Cipepofol (4.9% vs. 52.4%).

General Anesthesia
5.2.1. Induction
A phase 3, multicenter, randomized, double-blind, non-inferiority trial evaluated the efficacy of

(S)-Cipepofol (0.4 mg/kg) versus propofol (2.0 mg/kg) for the induction of general anesthesia
in adults undergoing elective surgery. The success rate of anesthesia induction was 97.0% for
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(S)-Cipepofol and 97.6% for propofol, meeting the non-inferiority margin. The incidence of
injection-site pain was substantially lower in the (S)-Cipepofol group (18.0% vs. 77.1%).

5.2.2. Maintenance

A phase 3, multicenter, single-blind, randomized trial assessed the efficacy and safety of (S)-
Cipepofol for the maintenance of general anesthesia. Following induction with 0.4 mg/kg (S)-
Cipepofol or 2.0 mg/kg propofol, maintenance infusion was initiated at 0.8 mg/kg/h and 5.0
mg/kg/h, respectively, and adjusted to maintain a bispectral index (BIS) of 40-60. The success
rate for maintenance of general anesthesia was 100% in both groups, confirming the non-
inferiority of (S)-Cipepofol.

Table 5: Summary of Key Clinical Efficacy Data

(S)- .
. Primary
L. Cipepofol Propofol .
Indication Efficacy Result Reference
(HSK3486) Dose .
Endpoint
Dose
Success rate 100% vs.
Procedural
) 0.4 mg/kg 1.5 mg/kg of procedure 99.2% (non-
Sedation ) o
completion inferior)
_ 97.0% vs.
Anesthesia Success rate
) 0.4 mg/kg 2.0 mg/kg ) ) 97.6% (non-
Induction of induction o
inferior)
] Success rate 100% vs.
Anesthesia 0.8 mg/kg/h 5.0 mg/kg/h
) o o of 100% (non-
Maintenance (initial) (initial) ] o
maintenance inferior)

Safety Profile

Across clinical trials, (S)-Cipepofol has demonstrated a favorable safety profile. The most

consistently reported advantage over propofol is a significantly lower incidence of injection-site

pain. While cardiovascular and respiratory effects are dose-dependent, some studies suggest a

lower incidence of hypotension with (S)-Cipepofol compared to propofol.

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 6: Incidence of Key Adverse Events in Clinical Trials

(S)-Cipepofol
Adverse Event Propofol P-value Reference
(HSK3486)

Injection-site
pain (Anesthesia  18.0% 77.1% < 0.0001

Induction)

Injection-site
pain (Procedural 4.9% 52.4% <0.001
Sedation)

Hypotension

(Anesthesia 17.9% 14.5% 0.8780
Induction)
Hypotension Lower risk (RR = ) )

Higher risk 0.02

(Meta-analysis) 0.85)

Experimental Protocols
Synthesis of (S)-Cipepofol (HSK3486)

The synthesis of (S)-Cipepofol is described by Qin et al. (2017). A detailed, step-by-step
protocol based on this publication is provided in the appendix. The general synthetic scheme
involves the isopropylation of phenol followed by a multi-step process to introduce the chiral
cyclopropylethyl group.

Starting Materials g 3 . (S)-Cipepofol Purification &
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Caption: General Synthetic Workflow for (S)-Cipepofol.
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Whole-Cell Patch Clamp Assay for GABA-A Receptor
Modulation

The following protocol is adapted from Liao et al. (2022) for assessing the modulatory effects of
(S)-Cipepofol on GABA-A receptors.

¢ Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human
a1B1ly2S GABA-A receptor subtype are cultured in appropriate media.

o Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a
patch-clamp amplifier and data acquisition system.

e Solutions:

o External solution (in mM): 145 NacCl, 5 KCI, 2 CaClz, 1 MgClz, 10 HEPES, 10 glucose (pH
7.4).

o Internal (pipette) solution (in mM): 145 CsCl, 2 CaClz, 1 MgClz, 10 HEPES, 10 EGTA (pH
7.2).

o Drug Application: (S)-Cipepofol and GABA are applied to the cells using a rapid solution
exchange system.

o Experimental Procedure:
o Establish a whole-cell recording configuration.
o Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current.

o Co-apply the same concentration of GABA with varying concentrations of (S)-Cipepofol to
determine the potentiation effect.

o Apply high concentrations of (S)-Cipepofol alone to assess direct activation of the
receptor.

o Data Analysis: The potentiation of the GABA-evoked current and the direct activation by (S)-
Cipepofol are measured and concentration-response curves are generated to calculate
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Caption: Experimental Workflow for Whole-Cell Patch Clamp Assay.

In Vivo Sedative/Hypnotic Effect Assessment in Rats

The following protocol is based on the study by Liao et al. (2022) to evaluate the hypnotic
potency of (S)-Cipepofol.
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e Animals: Male Sprague-Dawley rats are used.
e Drug Administration: (S)-Cipepofol or propofol is administered intravenously via the tail vein.

o Assessment of Hypnosis: The primary endpoint is the loss of righting reflex (LORR). Arat is
considered to have lost its righting reflex if it does not right itself within 30 seconds when
placed on its back.

o Experimental Procedure:
o Animals are randomly assigned to different dose groups of (S)-Cipepofol or propofol.
o The drug is administered, and the time to the onset of LORR is recorded.
o The duration of LORR (time from loss to recovery of the righting reflex) is measured.

o Data Analysis: The percentage of animals in each group that exhibit LORR is determined. A
dose-response curve is generated, and the hypnotic dose for 50% of the animals (HDso) is
calculated using probit analysis. The therapeutic index is calculated as the ratio of the lethal
dose for 50% of animals (LDso) to the HDso.

Conclusion

(S)-Cipepofol (HSK3486) represents a significant advancement in the field of intravenous
anesthetics. Its enhanced potency and improved safety profile, particularly the reduced
incidence of injection-site pain, make it a promising alternative to propofol. The comprehensive
preclinical and clinical data presented in this guide provide a solid foundation for its clinical
application and for future research aimed at further elucidating its pharmacological properties
and exploring its potential in various clinical settings. The detailed experimental protocols offer
a valuable resource for researchers in the field of anesthesia and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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